1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene
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Overview
Description
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an anthracene-based derivative known for its unique photophysical properties. This compound is characterized by its high thermal stability and strong fluorescence, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the coupling of 1,5-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs . The molecular targets and pathways involved include the interaction with specific wavelengths of light, resulting in the excitation of electrons and subsequent emission of light.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in similar applications.
9,10-Diphenylanthracene: Another anthracene derivative with notable fluorescence properties.
5,12-Bis(phenylethynyl)naphthacene: Used in optoelectronic devices and has similar photophysical characteristics.
Uniqueness
1,5-Dimethoxy-9,10-bis(phenylethynyl)anthracene stands out due to its high thermal stability and unique substitution pattern, which enhances its fluorescence properties and makes it suitable for a broader range of applications compared to its counterparts .
Properties
CAS No. |
80034-25-9 |
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Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,5-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-29-17-9-15-25-28(22-20-24-13-7-4-8-14-24)32-26(16-10-18-30(32)34-2)27(31(25)29)21-19-23-11-5-3-6-12-23/h3-18H,1-2H3 |
InChI Key |
GYRUSRYHLMJWEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=C(C=CC=C3OC)C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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